4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline

Medicinal Chemistry Physicochemical Properties Drug Design

4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline (CAS: 1373419-97-6) is a fluorinated aniline derivative featuring a 4,4-difluoropiperidine ring and a 3-methoxy substitution on the aniline core. This compound serves as a versatile building block in medicinal chemistry, with its structural motifs—the difluoropiperidine ring and the methoxyaniline—commonly incorporated into bioactive molecules to modulate physicochemical and pharmacokinetic properties.

Molecular Formula C12H16F2N2O
Molecular Weight 242.26 g/mol
Cat. No. B12074995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline
Molecular FormulaC12H16F2N2O
Molecular Weight242.26 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N)N2CCC(CC2)(F)F
InChIInChI=1S/C12H16F2N2O/c1-17-11-8-9(15)2-3-10(11)16-6-4-12(13,14)5-7-16/h2-3,8H,4-7,15H2,1H3
InChIKeyNHZGPVMAXQHORY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline: A Fluorinated Aniline Building Block for Medicinal Chemistry


4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline (CAS: 1373419-97-6) is a fluorinated aniline derivative featuring a 4,4-difluoropiperidine ring and a 3-methoxy substitution on the aniline core . This compound serves as a versatile building block in medicinal chemistry, with its structural motifs—the difluoropiperidine ring and the methoxyaniline—commonly incorporated into bioactive molecules to modulate physicochemical and pharmacokinetic properties [1]. The compound is primarily employed in the synthesis of potential therapeutic agents, including those targeting neurological pathways, and is available from commercial suppliers for research purposes .

Why 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline Cannot Be Replaced by Common Analogs


The selection of 4-(4,4-difluoropiperidin-1-yl)-3-methoxyaniline over its non-fluorinated or differently substituted analogs is driven by the profound impact of its specific functional groups on critical molecular properties. The 4,4-difluorination of the piperidine ring is a well-validated medicinal chemistry strategy to reduce the pKa of the basic amine, thereby modulating lipophilicity, permeability, and reducing unwanted interactions with off-target receptors like the hERG channel [1]. Conversely, the 3-methoxy group on the aniline ring influences electron density and metabolic stability compared to a 3-chloro or unsubstituted analog. A systematic study on fluorinated saturated heterocycles demonstrates that subtle changes in fluorination pattern lead to significant shifts in pKa and lipophilicity (LogD), which can dramatically alter a compound's in vivo disposition [2]. Therefore, simple substitution with a non-fluorinated piperidine (e.g., 3-methoxy-4-(piperidin-1-yl)aniline) or a different 3-substituent will result in a molecule with a fundamentally different pharmacological profile, potentially compromising target engagement, selectivity, and ADME properties [3].

Quantitative Differentiation of 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline: A Comparator-Based Evidence Guide


Piperidine Basicity Modulation: Target Compound vs. Non-Fluorinated Analog

The replacement of the piperidine ring with a 4,4-difluoropiperidine ring in the target compound significantly reduces the basicity of the piperidine nitrogen compared to the non-fluorinated analog, 3-methoxy-4-(piperidin-1-yl)aniline. This leads to a lower pKa value and altered lipophilicity. While direct experimental pKa values for these specific aniline derivatives are not publicly available, the impact of fluorination on the piperidine core itself is well-documented. The experimentally determined pKa of 4,4-difluoropiperidine is approximately 7.3, whereas piperidine has a pKa of 11.2 . This delta of approximately 4 pKa units is a class-level inference for the conjugated aniline system and translates to a significantly lower proportion of the ionized, positively charged species at physiological pH, which can improve membrane permeability and reduce off-target pharmacology associated with basic amines [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Lipophilicity Control: 3-Methoxy vs. 3-Chloro Analog in Fluorinated Series

Within the class of 4-(4,4-difluoropiperidin-1-yl)anilines, the 3-substituent on the aniline ring provides a critical handle for tuning lipophilicity. The target compound, with a 3-methoxy group, is expected to exhibit lower LogP compared to its 3-chloro analog, 3-chloro-4-(4,4-difluoropiperidin-1-yl)aniline . For the simpler 4-(4,4-difluoropiperidin-1-yl)aniline, vendor data reports a LogP of 0.37 . The methoxy group contributes a π constant of approximately -0.02, while a chloro substituent contributes about +0.71, meaning the target compound is predicted to be roughly 5 times less lipophilic than its chloro analog, which is available from the same supplier . This difference in LogP is a class-level inference based on additive substituent constants and is a key design parameter for optimizing metabolic stability and solubility.

Drug Metabolism Lipophilicity Structure-Activity Relationship

Metabolic Stability: Fluorinated vs. Non-Fluorinated Piperidine Scaffold

The 4,4-difluoropiperidine motif in the target compound acts as a metabolically stable bioisostere for piperidine. Research on a series of (R)-4,4-difluoropiperidine derivatives as D4R antagonists demonstrated that this scaffold confers excellent metabolic stability in human liver microsomes (HLM), with several compounds showing intrinsic clearance (Clint) values <100 µL/min/mg protein [1]. In contrast, the non-fluorinated piperidine analog series typically exhibits higher metabolic turnover, often due to N-dealkylation and ring oxidation pathways [2]. This is a cross-study comparable finding where the fluorinated scaffold is associated with reduced metabolic liability.

Drug Metabolism Pharmacokinetics Bioisosteres

High-Value Application Scenarios for 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline in Research & Development


CNS Drug Candidate Optimization

The compound's inferred low pKa and controlled lipophilicity make it a prime starting point for synthesizing CNS-targeting agents, particularly for targets like dopamine receptors where the 4,4-difluoropiperidine scaffold has proven efficacy. Procurement of this specific building block allows medicinal chemists to install a pre-optimized fragment that favors brain penetration and reduces peripheral off-target binding [1].

Kinase Inhibitor Library Synthesis

The 4-(4,4-difluoropiperidin-1-yl)-3-methoxyaniline motif is strategically valuable for generating focused libraries of kinase inhibitors. The aniline nitrogen serves as a versatile linker to hinge-binding heterocycles, while the 3-methoxy group can engage the ribose pocket or gatekeeper residue via hydrogen bonding, a design supported by the additive lipophilicity analysis versus the chloro analog [2].

Fluorine-18 PET Tracer Development

The presence of the metabolically stable 4,4-difluoropiperidine ring makes this compound a potential precursor for developing 18F-labeled PET tracers. The scaffold's demonstrated metabolic stability in human liver microsomes suggests that derived radiotracers will have sufficient in vivo half-life for imaging studies, a significant advantage over non-fluorinated analogs [3].

Quote Request

Request a Quote for 4-(4,4-Difluoropiperidin-1-yl)-3-methoxyaniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.